What is Methyl 3-[4-(aminomethyl)phenyl]propionate?
What is Methyl 3-[4-(aminomethyl)phenyl]propionate?
An In-Depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate
Introduction
Methyl 3-[4-(aminomethyl)phenyl]propionate is a substituted aromatic compound belonging to the class of phenylpropanoates. Its structure, featuring a reactive primary amine and an ester functional group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization methods, potential biological activities, and safety protocols. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the practical application and scientific context of this molecule.
Physicochemical Properties and Molecular Structure
A foundational understanding of a compound begins with its fundamental physicochemical properties. These characteristics govern its reactivity, solubility, and handling requirements.
Chemical Identifiers
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Chemical Name : Methyl 3-[4-(aminomethyl)phenyl]propionate
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Synonyms : 3-(4-Aminomethylphenyl)propionic acid methyl ester, Methyl 3-(4-aminomethylphenyl)propanoate[1]
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CAS Number : 100511-78-2[1]
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Molecular Formula : C₁₁H₁₅NO₂[1]
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Molecular Weight : 193.24 g/mol [1]
The hydrochloride salt form is also commercially available:
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Chemical Name : Methyl 3-[4-(aminomethyl)phenyl]propionate hydrochloride[2]
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CAS Number : 103565-40-8[2]
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Molecular Formula : C₁₁H₁₆ClNO₂
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Formula Weight : 229.71 g/mol [2]
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Appearance | Not Available (NA) | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
Molecular Structure
The structure consists of a central benzene ring substituted at positions 1 and 4. A methyl propionate group is attached at position 1, and an aminomethyl group is at position 4.
Caption: 2D Structure of Methyl 3-[4-(aminomethyl)phenyl]propionate.
Synthesis and Manufacturing
The proposed pathway involves two key transformations:
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Chloromethylation : Introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring.
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Amination : Conversion of the chloromethyl group to the desired aminomethyl group (-CH₂NH₂).
This strategy is selected for its reliability and the use of well-understood reactions, ensuring a high probability of success.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on standard procedures for similar chemical transformations[3].
Step 1: Synthesis of Methyl 3-[4-(chloromethyl)phenyl]propionate (Intermediate)
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Reaction Setup : To a cooled (0-5 °C) reaction vessel equipped with a mechanical stirrer and a gas inlet, add Methyl 3-phenylpropionate (1 equivalent).
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Reagent Addition : Slowly add a mixture of formaldehyde (paraformaldehyde, 1.2 equivalents) and concentrated hydrochloric acid. Hydrogen chloride gas may be bubbled through the mixture to facilitate the reaction.
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Reaction Conditions : Stir the mixture vigorously at a controlled temperature, typically between 20-50 °C, for 10-30 hours[3]. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up : Upon completion, pour the reaction mixture into ice-water. The product will separate as an organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the chloromethylated intermediate.
Step 2: Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate (Final Product)
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Reaction Setup : In a pressure-rated vessel, dissolve the intermediate, Methyl 3-[4-(chloromethyl)phenyl]propionate (1 equivalent), in a suitable solvent like methanol or tetrahydrofuran (THF).
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Reagent Addition : Cool the solution and add a significant excess of ammonia (either as a concentrated aqueous solution or by bubbling ammonia gas). Alternatively, a protected amine source like hexamethylenetetramine (Sommelet reaction) or sodium azide followed by reduction can be used to avoid over-alkylation.
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Reaction Conditions : Seal the vessel and heat to a moderate temperature (e.g., 50-80 °C). Stir for several hours until the starting material is consumed (monitor by TLC/GC).
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Work-up : Cool the reaction mixture and vent any excess pressure. Remove the solvent under reduced pressure. Dissolve the residue in dilute acid (e.g., 1M HCl) and wash with an organic solvent to remove any unreacted starting material.
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Isolation : Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine. Extract the product into an organic solvent. Dry the combined organic extracts and evaporate the solvent to yield the final product. Further purification can be achieved via column chromatography if necessary.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques and their expected results would be used to characterize Methyl 3-[4-(aminomethyl)phenyl]propionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Predictions are based on analogous structures like methyl propionate and other substituted phenyl derivatives[4][5].
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¹H NMR (Proton NMR) :
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Aromatic Protons : Two doublets would be expected in the aromatic region (~7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.
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Methylene Protons (CH₂-N) : A singlet at ~3.8-4.0 ppm, integrating to 2H.
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Ester Methyl Protons (O-CH₃) : A sharp singlet at ~3.6 ppm, integrating to 3H[4][5].
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Propionate Methylene Protons (Ar-CH₂ and CH₂-COO) : Two triplets would be observed, likely around ~2.9 ppm and ~2.6 ppm, each integrating to 2H.
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Amine Protons (NH₂) : A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 1.5-3.0 ppm. It would integrate to 2H.
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¹³C NMR (Carbon NMR) :
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Ester Carbonyl : A peak around ~173 ppm.
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Aromatic Carbons : Four signals expected in the ~128-145 ppm range. The two carbons attached to the substituents (C-CH₂ and C-CH₂) would be distinct from the four protonated carbons.
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Ester Methyl Carbon : A signal around ~51 ppm.
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Methylene Carbons : Three signals for the three distinct methylene groups (-CH₂-N, Ar-CH₂-, and -CH₂-COO) would appear in the range of ~30-45 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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N-H Stretch : A broad absorption band around 3300-3400 cm⁻¹ corresponding to the primary amine.
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C-H Stretch (Aromatic & Aliphatic) : Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
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C=O Stretch (Ester) : A strong, sharp absorption peak around 1730-1740 cm⁻¹.
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C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion Peak (M⁺) : For C₁₁H₁₅NO₂, the expected molecular ion peak in an Electron Ionization (EI) mass spectrum would be at an m/z of 193.24. High-resolution mass spectrometry (HRMS) would confirm the exact mass.
Biological Activity and Potential Applications
While no specific biological activities have been documented for Methyl 3-[4-(aminomethyl)phenyl]propionate itself, analysis of structurally related compounds provides valuable insights into its potential applications.
Inferred Activity from Structural Analogs
A closely related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , is a known root exudate that acts as a nitrification inhibitor.[6] Research has shown that MHPP modulates the root system architecture in plants by inhibiting primary root elongation and promoting lateral root formation. This effect is mediated by an interference with auxin signaling pathways, specifically involving nitric oxide (NO) and reactive oxygen species (ROS)[6].
Given the structural similarity, it is plausible that Methyl 3-[4-(aminomethyl)phenyl]propionate could be investigated for similar or related activities in agricultural science, potentially as a plant growth regulator or nitrification inhibitor.
Furthermore, derivatives of 3-phenylpropionic acid have been explored as potential polypharmacological agents, showing promise in areas like antimicrobial, anti-allergic, and antitumor research[7]. The core phenylpropionate scaffold is a privileged structure in medicinal chemistry.
Potential Mechanism of Action (Hypothesized)
Based on the known mechanism of MHPP, we can hypothesize a potential pathway for investigation. The compound might influence plant root development by modulating the cellular balance of signaling molecules.
Caption: Hypothesized signaling pathway based on related compounds.
This suggests that the primary area for investigating the bioactivity of Methyl 3-[4-(aminomethyl)phenyl]propionate would be in agrochemicals and plant biology. Its potential as a scaffold for developing new therapeutic agents should also not be overlooked.
Safety and Handling
Comprehensive safety data for the title compound is limited. Therefore, safety precautions should be based on data from its hydrochloride salt and structurally similar compounds.
Hazard Identification
The hydrochloride salt is classified with the following GHS hazard statements:
A related compound, methyl 3-(4-aminophenyl)propanoate, is also listed as harmful if swallowed (H302)[9]. It is prudent to handle Methyl 3-[4-(aminomethyl)phenyl]propionate with the assumption that it carries similar risks.
Recommended Handling Procedures
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Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]
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Ventilation : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]
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Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11]
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Storage : Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is between 2-8°C[1].
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Spills : In case of a spill, absorb with an inert material and dispose of it according to local regulations.
References
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PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 3-[4-(aminomethyl)phenyl]propionate. Retrieved from [Link]
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Liu, S., et al. (2021). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. International Journal of Molecular Sciences. Retrieved from [Link]
- Google Patents. (2017). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
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ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Experimental and theoretical studies on compositions, structures, and IR and NMR spectra of functionalized protic ionic liquids. RSC Publishing. Retrieved from [Link]
- Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
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ILO and WHO. (2021). ICSC 1029 - METHYL PROPIONATE. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
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ResearchGate. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
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MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]
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